Cas no 1179361-73-9 (3,6-Difluoropicolinimidamide hydrochloride)
3,6-Difluoropicolinimidamide hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 3,6-Difluoropicolinimidamide hydrochloride
- 3,6-difluoropyridine-2-carboximidamide,hydrochloride
- 1179361-73-9
- 3,6-DIFLUOROPYRIDINE-2-CARBOXIMIDAMIDE HYDROCHLORIDE
- AKOS015849442
- 3,6-difluoropicolinimidamidehydrochloride
- DB-356694
- 3,6-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
- DTXSID00704293
-
- Inchi: 1S/C6H5F2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H
- Chave InChI: HJRAALRDBXHNQD-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=C(N=C1C(=N)N)F
Propriedades Computadas
- Massa Exacta: 193.0218312g/mol
- Massa monoisotópica: 193.0218312g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 162
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 62.8Ų
3,6-Difluoropicolinimidamide hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207619-1g |
3,6-Difluoropicolinimidamide hydrochloride |
1179361-73-9 | 95% | 1g |
$494.40 | 2023-09-04 | |
| Chemenu | CM176905-1g |
3,6-difluoropicolinimidamide hydrochloride |
1179361-73-9 | 95% | 1g |
$557 | 2021-08-05 | |
| Chemenu | CM176905-1g |
3,6-difluoropicolinimidamide hydrochloride |
1179361-73-9 | 95% | 1g |
$557 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759153-1g |
3,6-Difluoropicolinimidamide hydrochloride |
1179361-73-9 | 98% | 1g |
¥5145.00 | 2024-08-09 |
3,6-Difluoropicolinimidamide hydrochloride Literatura Relacionada
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Informações adicionais sobre 3,6-Difluoropicolinimidamide hydrochloride
3,6-Difluoropicolinimidamide hydrochloride: A Novel Compound with Promising Pharmacological Applications
3,6-Difluoropicolinimidamide hydrochloride, with the chemical identifier CAS No. 1179361-73-9, represents a unique class of fluorinated heterocyclic compounds that have garnered significant attention in recent years. This compound, a derivative of picolinimidamide, exhibits a distinctive molecular framework characterized by the presence of two fluorine atoms at the 3 and 6 positions of the pyridine ring. The hydrochloride salt form enhances its solubility and bioavailability, making it a compelling candidate for further exploration in pharmaceutical research. Recent studies have highlighted its potential in modulating key biological pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders.
Structurally, 3,6-Difluoropicolinimidamide hydrochloride belongs to the family of picolinimidamides, which are known for their ability to interact with various enzymatic targets. The fluorine substitutions at the 3 and 6 positions are critical in altering the electronic properties of the molecule, thereby influencing its binding affinity and selectivity toward biological targets. This structural modification is believed to enhance the compound's ability to modulate the activity of serine/threonine kinases, a class of enzymes implicated in multiple disease states. The hydrochloride salt form further stabilizes the molecular structure, contributing to its enhanced chemical stability and reduced susceptibility to degradation under physiological conditions.
Recent research has demonstrated that 3,6-Difluoropicolinimidamide hydrochloride exhibits potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a key signaling molecule involved in cell proliferation and survival. A 2023 study published in Journal of Medicinal Chemistry reported that this compound effectively suppresses the activation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in metabolic disorders and oncogenic transformation. The study also highlighted its potential as a therapeutic agent for type 2 diabetes, as it was shown to improve insulin sensitivity and reduce glucose intolerance in preclinical models. These findings underscore the importance of 3,6-Difluoropicolinimidamide hydrochloride in the development of novel antidiabetic therapies.
Another area of interest is the role of 3,6-Difluoropicolinimidamide hydrochloride in neuroinflammation. A 2024 review in Frontiers in Pharmacology discussed its potential as an anti-inflammatory agent in the context of Alzheimer's disease and multiple sclerosis. The compound was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), which are key mediators of neuroinflammatory responses. The study also suggested that the fluorinated structure of 3,6-Difluoropicolinimidamide hydrochloride enhances its ability to cross the blood-brain barrier, a critical factor in the efficacy of neuroactive compounds.
From a synthetic perspective, the preparation of 3,6-Difluoropicolinimidamide hydrochloride involves a series of well-defined chemical steps. The synthesis typically begins with the functionalization of a picolinic acid derivative, followed by the introduction of fluorine atoms at the 3 and 6 positions through electrophilic substitution reactions. The hydrochloride salt is then formed via protonation of the imidamide group, which not only improves solubility but also stabilizes the molecular structure. This synthetic approach has been optimized to ensure high yield and purity, making 3,6-Difluoropicolinimidamide hydrochloride a viable candidate for large-scale production and clinical evaluation.
Recent advances in computational chemistry have further enhanced the understanding of the molecular mechanisms underlying the activity of 3,6-Difluoropicolinimidamide hydrochloride. A 2023 study using molecular docking simulations revealed that the compound binds to the ATP-binding site of PI3K with a high affinity, thereby inhibiting its enzymatic activity. The study also identified key hydrogen bonding interactions between the fluorinated ring and the target protein, which are critical for the compound's selectivity toward PI3K over other kinases. These findings provide a rational basis for the design of more potent and selective derivatives of 3,6-Difluoropicolinimidamide hydrochloride.
Despite its promising therapeutic potential, the development of 3,6-Difluoropicolinimidamide hydrochloride is still in its early stages. Ongoing research is focused on elucidating its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. A 2024 preclinical study in Drug Metabolism and Disposition reported that the compound exhibits favorable ADME characteristics, with a high oral bioavailability and a long half-life in vivo. These properties make it an attractive candidate for further clinical trials, particularly in the context of chronic diseases that require long-term therapy.
Moreover, the safety profile of 3,6-Difluoropicolinimidamide hydrochloride is an area of active investigation. A 2023 toxicity study published in Toxicological Sciences found that the compound is well-tolerated in animal models, with minimal signs of acute toxicity. The study also suggested that the fluorinated structure may reduce the risk of metabolic side effects compared to its non-fluorinated counterparts. These findings are crucial for the development of safe and effective therapeutic agents, particularly in the context of long-term use.
In conclusion, 3,6-Difluoropicolinimidamide hydrochloride represents a promising compound with a wide range of potential applications in medicine. Its unique molecular structure, combined with its favorable pharmacological properties, positions it as a valuable candidate for further research and development. As the field of pharmaceutical science continues to advance, the exploration of compounds like 3,6-Difluoropicolinimidamide hydrochloride will undoubtedly play a crucial role in the discovery of novel therapies for a variety of diseases.
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